molecular formula C22H18F3N5O2S B2450389 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1358286-22-2

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2450389
CAS No.: 1358286-22-2
M. Wt: 473.47
InChI Key: YVPJXKUDMJBQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity, making it a subject of interest for researchers.

Properties

IUPAC Name

2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2S/c1-29-19-17(11-26-29)28-21(30(20(19)32)12-14-7-3-2-4-8-14)33-13-18(31)27-16-10-6-5-9-15(16)22(23,24)25/h2-11H,12-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJXKUDMJBQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl and methyl groups: These groups are added through alkylation reactions.

    Thioether formation: The thioether linkage is formed by reacting the pyrazolo[4,3-d]pyrimidine derivative with a suitable thiol.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorophenyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a unique and valuable compound for research and development.

Biological Activity

The compound 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of pyrazolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article synthesizes recent research findings regarding the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and inflammation pathways. The pyrazolo[4,3-d]pyrimidine core is known for its ability to inhibit various kinases and enzymes that are pivotal in cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the range of 0.39μM0.39\,\mu M to 49.85μM49.85\,\mu M depending on the specific cellular context and experimental conditions .
Cell LineIC50 (µM)Reference
MCF70.46
A54926
HCT1160.39

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models.

Study 1: Efficacy in Cancer Models

In a recent study published in Cancer Research, researchers evaluated the efficacy of this pyrazolo-pyrimidine derivative in multicellular tumor spheroids. The results indicated that the compound not only inhibited tumor growth but also induced apoptosis in a dose-dependent manner .

Study 2: In Vivo Assessment

An animal model study assessed the compound's effectiveness against xenograft tumors derived from human cancer cell lines. The results showed a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent .

Q & A

Q. Critical intermediates :

  • 6-Benzyl-1-methyl-7-oxo-pyrazolo[4,3-d]pyrimidine
  • Thiolated pyrazolo-pyrimidine intermediate

Q. Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyrimidine core and trifluoromethylphenyl substitution. Key signals:
    • Pyrazole C-H: δ 6.8–7.2 ppm (¹H), δ 140–145 ppm (¹³C)
    • Trifluoromethyl group: δ 115–120 ppm (¹³C, CF₃)
  • HPLC-MS : Validates purity (>98%) and molecular ion ([M+H]⁺) .

Advanced : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in regiochemistry for structurally similar analogs .

Advanced: How can computational methods predict biological targets or structure-activity relationships (SAR)?

Q. Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against kinases (e.g., PIM-1) due to the pyrazolopyrimidine scaffold’s ATP-binding affinity.
  • QSAR modeling : Correlate substituent effects (e.g., benzyl vs. phenethyl groups) with activity using Hammett constants or logP values .

Example : A related compound showed 10-fold higher kinase inhibition after replacing benzyl with a 4-methoxyphenyl group in silico .

Basic: What in vitro assays are suitable for initial biological screening?

Q. Answer :

  • Kinase inhibition assays : Use ADP-Glo™ kinase assay for PIM-1 or CDK2.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa).
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) for target validation .

Advanced: How should researchers address contradictory data in solubility or bioactivity across studies?

Q. Answer :

  • Controlled variables : Standardize solvent systems (e.g., DMSO stock concentration ≤0.1% for assays) .
  • Meta-analysis : Compare logP values and ionization states (pKa) to explain discrepancies. For example, a trifluoromethyl group increases logP by ~1.0, reducing aqueous solubility .
  • Replicate experiments : Validate conflicting kinase inhibition data using orthogonal assays (e.g., Western blotting for phospho-substrates) .

Basic: What are the stability considerations for long-term storage?

Q. Answer :

  • Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions.
  • Storage : Lyophilized solid at -20°C in amber vials; avoid repeated freeze-thaw cycles.
  • Stability data : Related compounds showed <5% degradation over 6 months under these conditions .

Advanced : Accelerated stability studies (40°C/75% RH) predict shelf life using Arrhenius equations .

Advanced: What strategies resolve synthetic challenges in regioselective functionalization?

Q. Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfanylation .
  • Directed ortho-metalation : Install substituents at the pyrimidine C-5 position via palladium-catalyzed cross-coupling .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization from 12 hours to 2 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.